![molecular formula C19H13BrN2O3 B12903158 1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]- CAS No. 680610-82-6](/img/structure/B12903158.png)
1,3-Benzenediol, 4-[1-(4-bromophenyl)-6-hydroxy-1H-indazol-3-yl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is a complex organic compound that features a bromophenyl group, a hydroxyindazole moiety, and a benzene-1,3-diol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenyl ring, followed by the formation of the indazole ring through cyclization reactions. The hydroxy groups are introduced via hydroxylation reactions under controlled conditions. Specific reagents and catalysts, such as bromine, palladium catalysts, and hydroxylating agents, are used to facilitate these transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl-substituted indazole derivatives.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The presence of the bromophenyl and hydroxyindazole groups allows for specific interactions with biological macromolecules, influencing pathways involved in cell proliferation, apoptosis, or microbial inhibition.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Bromophenyl)-1H-indazole: Lacks the hydroxy groups, resulting in different chemical properties and biological activities.
4-(1-(4-Bromophenyl)-1H-indazol-3-yl)phenol:
4-(1-(4-Bromophenyl)-6-methoxy-1H-indazol-3-yl)benzene-1,3-diol: The methoxy group alters its electronic properties and reactivity.
Uniqueness
4-(1-(4-Bromophenyl)-6-hydroxy-1H-indazol-3-yl)benzene-1,3-diol is unique due to the presence of multiple hydroxy groups, which enhance its solubility and reactivity. This compound’s specific structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.
Propiedades
Número CAS |
680610-82-6 |
|---|---|
Fórmula molecular |
C19H13BrN2O3 |
Peso molecular |
397.2 g/mol |
Nombre IUPAC |
4-[1-(4-bromophenyl)-6-hydroxyindazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H13BrN2O3/c20-11-1-3-12(4-2-11)22-17-9-13(23)5-7-15(17)19(21-22)16-8-6-14(24)10-18(16)25/h1-10,23-25H |
Clave InChI |
OTLCACUJYLHSSZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1N2C3=C(C=CC(=C3)O)C(=N2)C4=C(C=C(C=C4)O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


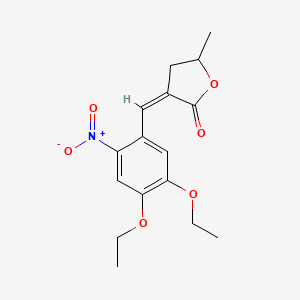
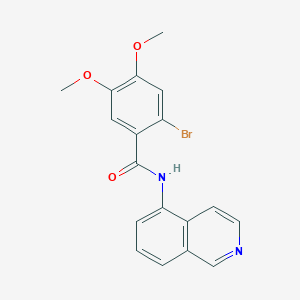
![Ethyl 1-benzoyl-6-methyl-4-oxo-1,6,7,8,9,9a-hexahydro-4h-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B12903097.png)

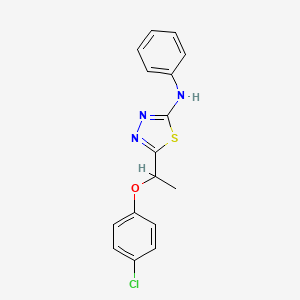
![4-[(4-tert-Butylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12903106.png)

![3-(3-(2,3-Dichlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12903125.png)
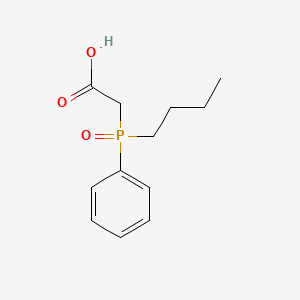
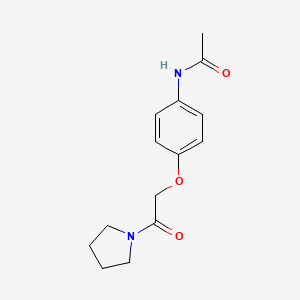
![N-[amino(pyrazol-1-yl)methylidene]-2,2-dimethylhexanamide](/img/structure/B12903143.png)
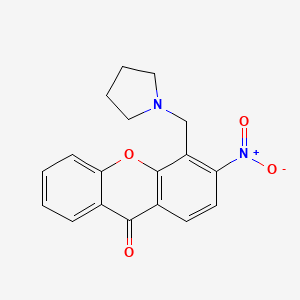
![3-[2-(Methylsulfanyl)pyrimidin-4-yl]-1,2-benzoxazole](/img/structure/B12903154.png)
![5-[Hydroxy(phenyl)methyl]furan-3-carboxylic acid](/img/structure/B12903157.png)
